molecular formula C9H12O B14356172 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- CAS No. 90534-01-3

1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-

Cat. No.: B14356172
CAS No.: 90534-01-3
M. Wt: 136.19 g/mol
InChI Key: LOJATDUUSCWAOA-UHFFFAOYSA-N
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Description

The compound 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a bicyclic ketone featuring partial hydrogenation of the indene backbone. Its structure consists of a fused bicyclo[4.3.0]nonane system with a ketone group at the 1-position. The hexahydro designation indicates six hydrogen atoms added to the parent indenone structure, resulting in reduced ring strain and altered reactivity compared to fully aromatic or saturated analogs .

Properties

CAS No.

90534-01-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-2,7-8H,3-6H2

InChI Key

LOJATDUUSCWAOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1CC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1H-indene-1-one. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1H-indene-1-one using sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a building block in organic synthesis . Additionally, its bicyclic structure allows for unique interactions with biological targets, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features CAS Number
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- Likely C₉H₁₂O ~136–138* Ketone Partially hydrogenated bicyclo[4.3.0]nonane Not explicitly provided
1H-Inden-1-one, octahydro- C₉H₁₄O 138.21 Ketone Fully saturated bicyclo[4.3.0]nonane 29927-85-3
1H-Indene, 3a,4,7,7a-tetrahydro- C₉H₁₂ 120.19 None Partially hydrogenated bicyclo[4.3.0]nonane 4857-52-1
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl C₁₂H₁₈O 178.27 Ketone, Methyl Methyl-substituted hexahydroindenone 60713-96-4
5H-Inden-5-one, 1-(benzoyloxy)-1,2,3,6,7,7a-hexahydro-7a-methyl C₁₇H₁₈O₃ 270.33 Ketone, Benzoyloxy Aromatic ester substituent 62007-36-7

*Estimated based on analogous structures.

Structural and Functional Differences

Compared to 1H-Indene, 3a,4,7,7a-tetrahydro- (C₉H₁₂), the ketone group in the target compound introduces polarity and nucleophilic attack susceptibility .

Substituent Effects :

  • Methyl groups (e.g., in C₁₂H₁₈O) enhance hydrophobicity and steric hindrance, reducing reaction rates in nucleophilic additions .
  • Aromatic esters (e.g., benzoyloxy in C₁₇H₁₈O₃) introduce UV chromophores and biological activity, as seen in derivatives with antioxidant properties .

Stereochemistry: Cis/trans isomerism in partially hydrogenated analogs (e.g., tetrahydroindene) influences melting points and solubility. For example, cis-bicyclo[4.3.0]nona-3,7-diene has distinct spectral properties compared to trans isomers .

Physicochemical Properties

  • Boiling Points : Derivatives with higher saturation (e.g., octahydro-1H-inden-1-one) exhibit higher boiling points due to increased van der Waals interactions. For instance, the benzoyloxy-substituted compound (C₁₇H₁₈O₃) has a reported boiling point of 43.37°C under reduced pressure .
  • Solubility: The ketone group enhances water solubility compared to non-polar analogs like tetrahydroindene (C₉H₁₂) .

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